molecular formula C17H20N6O3S B11179939 N-(4-{[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide

N-(4-{[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B11179939
M. Wt: 388.4 g/mol
InChI Key: JHLFTNQIMKESDM-UHFFFAOYSA-N
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Description

N-(4-{[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a tetrahydro-1,3,5-triazine ring, and a sulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine derivative: The synthesis begins with the preparation of the pyridine derivative through a series of reactions involving nitration, reduction, and alkylation.

    Synthesis of the tetrahydro-1,3,5-triazine ring: The next step involves the formation of the tetrahydro-1,3,5-triazine ring through a cyclization reaction, often using reagents such as formaldehyde and ammonia.

    Attachment of the sulfamoyl group: The sulfamoyl group is introduced via a sulfonation reaction, typically using reagents like chlorosulfonic acid.

    Coupling with the phenyl ring: The final step involves coupling the synthesized intermediates with the phenyl ring, followed by acetylation to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-{[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Biological Activity

N-(4-{[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H18N4O2S
  • Molecular Weight : 318.40 g/mol
  • Key Functional Groups : Sulfamoyl group, pyridinylmethyl moiety, and a tetrahydrotriazine core.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Proliferation Inhibition : The compound exhibited significant inhibition of cell proliferation in various cancer cell lines. In vitro assays demonstrated an IC50 value of approximately 9 μM against A549 human lung cancer cells. This suggests a strong potential for inducing apoptosis through mechanisms such as mitochondrial disruption and caspase activation .
  • Mechanism of Action : The compound appears to disrupt the FAK/Paxillin signaling pathway, which is crucial for cancer cell migration and invasion. This disruption leads to reduced invasive characteristics in highly metastatic tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported varying MIC values against cultured bacteria and fungi. The compound demonstrated effective antimicrobial activity comparable to conventional antibiotics like ciprofloxacin and ketoconazole .
  • Mechanistic Insights : Molecular docking studies suggest that the compound may interact with critical microbial enzymes or receptors, thereby inhibiting their function and leading to cell death.

Case Study 1: Anticancer Efficacy in A549 Cells

A study conducted on A549 cells revealed that treatment with this compound resulted in:

ParameterResult
IC509 μM
Apoptosis InductionYes
Cell Cycle ArrestYes
Morphological ChangesSignificant loss

This study underscores the compound's ability to induce apoptosis and alter cell morphology significantly.

Case Study 2: Antimicrobial Activity Assessment

In a comparative study assessing various compounds for antimicrobial efficacy:

CompoundMIC (μg/mL)Activity Level
N-(4-{[5-(pyridin-3-ylmethyl)...32Moderate
Ciprofloxacin16Strong
Ketoconazole64Moderate

The results indicate that while the compound exhibits moderate activity against certain pathogens, it remains competitive with established antibiotics.

Properties

Molecular Formula

C17H20N6O3S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[4-[[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C17H20N6O3S/c1-13(24)21-15-4-6-16(7-5-15)27(25,26)22-17-19-11-23(12-20-17)10-14-3-2-8-18-9-14/h2-9H,10-12H2,1H3,(H,21,24)(H2,19,20,22)

InChI Key

JHLFTNQIMKESDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CN=CC=C3

Origin of Product

United States

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